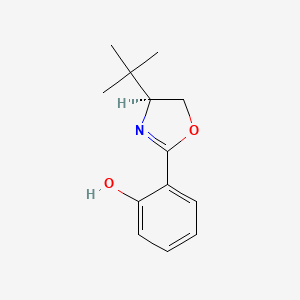

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol

説明

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol is a chiral compound featuring a phenolic group and an oxazoline ring with a tert-butyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol typically involves the formation of the oxazoline ring followed by the introduction of the tert-butyl group. One common method involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions to form the oxazoline ring. The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the oxazoline ring, providing a more sustainable and scalable approach .

化学反応の分析

Types of Reactions

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The oxazoline ring can be reduced to form amino alcohols.

Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amino alcohols.

Substitution: Formation of alkylated or acylated phenols.

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 219.28 g/mol

- Storage Conditions : Recommended storage in an inert atmosphere at temperatures between 2-8°C to maintain stability .

Antioxidant Activity

Research indicates that compounds containing oxazole rings, such as this compound, exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related damage in biological systems. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential use in formulations aimed at enhancing cellular protection against oxidative stress .

Acetylcholinesterase Inhibition

The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibitors of acetylcholinesterase can help increase the levels of acetylcholine in the brain, thereby improving cognitive functions .

Pharmaceutical Development

The synthesis of derivatives based on this compound has been explored for their potential therapeutic effects. For instance, modifications of this compound have been investigated for their efficacy against various types of cancer and diabetes due to their bioactive properties .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing new chemical entities with enhanced biological activities. Its structural features allow for the creation of hybrid molecules that can exhibit improved pharmacological profiles compared to their parent compounds .

Material Science

In material science, derivatives of this compound are being explored for their utility in developing new materials with specific properties such as thermal stability and resistance to environmental degradation. These applications are particularly relevant in the fields of coatings and polymers .

Case Studies

作用機序

The mechanism of action of (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and phenolic group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

類似化合物との比較

Similar Compounds

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)aniline: Similar structure with an aniline group instead of a phenol.

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzyl alcohol: Similar structure with a benzyl alcohol group instead of a phenol.

Uniqueness

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol is unique due to its combination of a phenolic group and an oxazoline ring with a tert-butyl substituent. This unique structure imparts distinct reactivity and stability, making it valuable in various applications, particularly in asymmetric synthesis and catalysis .

生物活性

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 135948-04-8

The compound features a phenolic group and an oxazoline ring, with a tert-butyl substituent that influences its biological activity through steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazoline ring and the phenolic group can form hydrogen bonds and other interactions with active sites, modulating the activity of target molecules. The tert-butyl group adds steric hindrance, which can enhance binding affinity and selectivity for certain targets.

1. Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in preliminary assays.

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in various metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.

Case Studies

-

Study on Antioxidant Activity :

- A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting effective free radical scavenging ability .

- Anti-inflammatory Mechanism :

- Enzyme Inhibition Studies :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)aniline | Aniline derivative | Moderate anti-inflammatory activity |

| (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzyl alcohol | Benzyl alcohol derivative | Antioxidant properties |

The unique combination of the oxazoline ring and the phenolic structure makes this compound distinct from related compounds, enhancing its potential applications in medicinal chemistry.

特性

IUPAC Name |

2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQWBBVHUNRMCK-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。